2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole
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Overview
Description
2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with appropriate benzyl halides under basic conditions. Microwave-assisted synthesis has been reported to be efficient, providing good yields and shorter reaction times . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the positions on the thiazole ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(2-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole include other imidazo[2,1-b][1,3]thiazole derivatives such as:
- 2-(4-Nitrobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole
- 2-(4-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C18H13ClN2S |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H13ClN2S/c19-16-9-5-4-8-14(16)10-15-11-21-12-17(20-18(21)22-15)13-6-2-1-3-7-13/h1-9,11-12H,10H2 |
InChI Key |
MLJYDJDTSSQSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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